
Diethylaminoacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₂N₂·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by diethylamino groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylaminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with formaldehyde and sodium cyanide. The reaction is carried out under controlled conditions to prevent the release of toxic hydrogen cyanide gas . The general procedure is as follows:
- Dissolve 312 g of sodium bisulfite in 750 ml of water.
- Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
- Cool the mixture to 35°C and add 219 g of diethylamine with stirring.
- Allow the mixture to stand for 2 hours.
- Add a solution of 147 g of sodium cyanide dissolved in 400 ml of water with efficient stirring.
- Separate the upper nitrile layer and dry it over Drierite.
- Purify the crude product by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. Safety measures are strictly followed to handle toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Diethylaminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Diethylaminoacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its electron pair to electrophilic centers. The compound’s reactivity is influenced by the presence of the diethylamino group, which enhances its nucleophilicity and stability .
Comparison with Similar Compounds
Diethylaminoacetonitrile hydrochloride can be compared with other similar compounds such as:
Dimethylaminoacetonitrile: Similar in structure but with methyl groups instead of ethyl groups.
Ethylaminoacetonitrile: Contains an ethyl group and an amino group.
Methylaminoacetonitrile: Contains a methyl group and an amino group.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and stability provided by the diethylamino group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
63884-98-0 |
|---|---|
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
cyanomethyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |
InChI Key |
LIBVYPREMLFOME-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


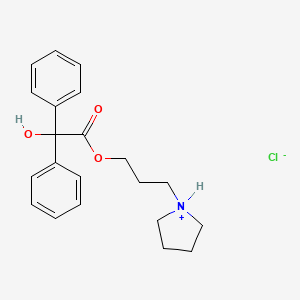
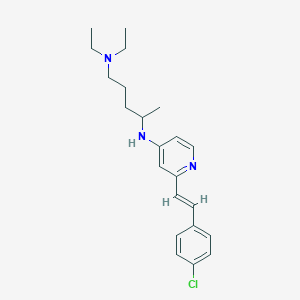

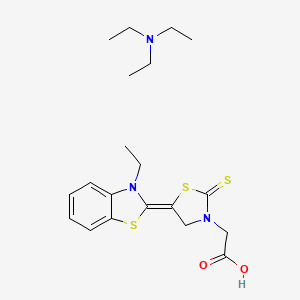



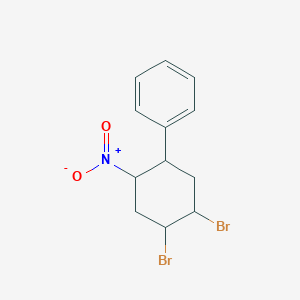
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)



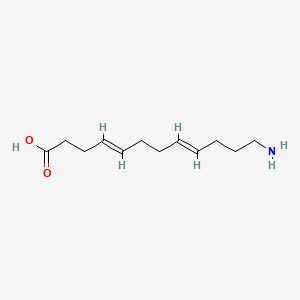
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
